3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide
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Overview
Description
The compound “3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide” is a chemical compound with the linear formula C24H21N5O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50°C and stirred for 3 hours, giving an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . Hirshfeld surface analysis was performed in order to probe intermolecular interactions in detail .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .Scientific Research Applications
Polymer Modification and Biomedical Applications
3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide has been explored in the functional modification of polymers for biomedical applications. Specifically, radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including this sulfonamide derivative, have demonstrated increased thermal stability and promising biological activities. These modified polymers show potential for use in medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Antimicrobial and Antioxidant Activities
This compound has been part of a series of new sulfonamides synthesized for their antimicrobial and antioxidant activities. The synthesized compounds were characterized using various spectral data and evaluated for their in vitro activities against selected bacterial and fungal strains. Some of these compounds have shown significant antimicrobial and antioxidant activities, indicating their potential in related pharmaceutical applications (Badgujar, More, & Meshram, 2018).
Potential in Antitumor Applications
In the domain of cancer research, some derivatives of this sulfonamide have been investigated for their antiproliferative activities against various cancer cell lines. Some synthesized sulfonamides have shown cell selective effects, particularly against rat brain tumor cells, indicating their potential as broad spectrum antitumor agents. These findings suggest that these compounds could be promising candidates for further investigation in cancer therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the beta-ketoacyl-ACP synthase 2 (FabF) . FabF is an enzyme involved in the fatty acid synthesis pathway, playing a crucial role in the survival and virulence of bacteria .
Mode of Action
The compound interacts with its target, FabF, through binding interactions with targeted amino acids . The binding interaction between the ligand and the targeted amino acids has been reported to have a good binding score of -5.26 kcal/mol , indicating a strong interaction.
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the FabF enzyme . This inhibition disrupts the production of essential fatty acids, leading to impaired bacterial growth and survival .
Pharmacokinetics
The strength of the binding interaction between the compound and its target suggests that it may have good bioavailability .
Result of Action
The inhibition of the FabF enzyme disrupts the fatty acid synthesis pathway, leading to impaired bacterial growth and survival . This makes the compound a potential candidate for the development of new antibacterial drugs .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound has shown good binding interaction with targeted amino acids, with a notable binding score . It interacts with various enzymes and proteins, influencing biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-12-16(19-25(23,24)15-10-6-7-13(18)11-15)17(22)21(20(12)2)14-8-4-3-5-9-14/h3-11,19H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMBLGKYJPOYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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